molecular formula C9H16O3S B13317513 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

Cat. No.: B13317513
M. Wt: 204.29 g/mol
InChI Key: VEOWKCIULYQFHC-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound with a unique structure that includes a thiolane ring, a carbaldehyde group, and a 2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves multiple steps. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiolane derivatives and carbaldehyde-containing molecules. Examples include:

Uniqueness

What sets 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde apart is its specific substitution pattern and the presence of both a thiolane ring and a carbaldehyde group. This unique combination of functional groups gives the compound distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

3-(2-methylpropyl)-1,1-dioxothiolane-3-carbaldehyde

InChI

InChI=1S/C9H16O3S/c1-8(2)5-9(6-10)3-4-13(11,12)7-9/h6,8H,3-5,7H2,1-2H3

InChI Key

VEOWKCIULYQFHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCS(=O)(=O)C1)C=O

Origin of Product

United States

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